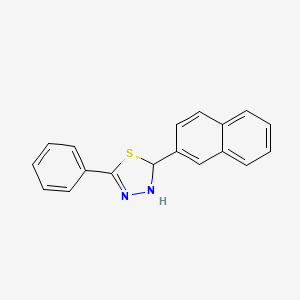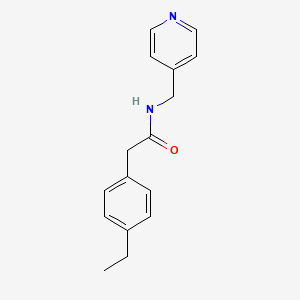
2-(2-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as NPTD, is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. NPTD is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. This compound has also been shown to exhibit anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to exhibit antioxidant properties, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and it exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2-(2-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit neuroprotective effects, and further research could investigate its potential as a therapeutic agent for these diseases. Another area of interest is the development of this compound as a fluorescent probe for detecting metal ions in biological systems. This could have applications in the detection and monitoring of metal ion imbalances in diseases such as Alzheimer's disease. Additionally, further research could investigate the potential of this compound as a scaffold for the development of new drugs with diverse biological activities.
Métodos De Síntesis
The synthesis of 2-(2-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 2-naphthylamine and phenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is then reduced with sodium borohydride to yield this compound in high yield and purity. The synthesis of this compound is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Propiedades
IUPAC Name |
2-naphthalen-2-yl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S/c1-2-7-14(8-3-1)17-19-20-18(21-17)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,18,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSSAJYVDMHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-isobutylisoxazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334181.png)

![4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5334183.png)
![1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5334196.png)

![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5334210.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5334223.png)
![3-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334236.png)

![ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5334268.png)
![2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile](/img/structure/B5334281.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B5334284.png)
![ethyl 4-({2-(2,3-dimethoxyphenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5334292.png)
